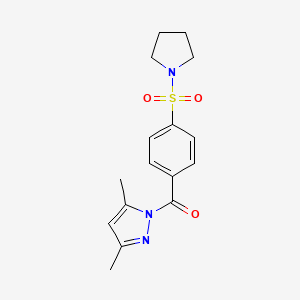
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule featuring multiple functional groups, including a pyrazole ring, a phenyl ring, and a sulfonyl group. Its structure suggests potential utility in various chemical and biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Pyrazole Ring: : Begin by synthesizing the 3,5-dimethyl-1H-pyrazole via cyclization of the appropriate hydrazine derivative with a 1,3-dicarbonyl compound.
Sulfonylation of Pyrrolidine: : Introduce the sulfonyl group onto the pyrrolidine ring using a sulfonyl chloride derivative under basic conditions.
Coupling Reaction: : The final step involves coupling the sulfonylated pyrrolidine with the pyrazole derivative and the methanone component under catalyzed conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, this process is scaled up by optimizing each step for yield and purity. This may involve using continuous flow reactors for the coupling step and automated purification systems to handle large quantities.
化学反応の分析
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: : The methanone group can be oxidized to form carboxylic acids.
Reduction: : The ketone functionality can be reduced to the corresponding alcohol.
Substitution: : The sulfonyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: : Nucleophiles such as amines or thiols.
Major Products
Oxidation yields carboxylic acids.
Reduction produces alcohols.
Substitution forms various sulfonamide or sulfone derivatives.
科学的研究の応用
This compound has a diverse range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Acts as a biochemical probe for studying sulfonamide interactions.
Medicine: : Potential lead compound in drug discovery, particularly for its interactions with biological sulfonamide receptors.
Industry: : Intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects by interacting with specific molecular targets through its sulfonyl and pyrazole groups. These interactions often inhibit or modify the function of proteins involved in signaling pathways, making it a valuable tool in pharmacological studies.
類似化合物との比較
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(methylsulfonyl)phenyl)methanone
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(ethylsulfonyl)phenyl)methanone
Unique Aspects
What sets (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone apart is its pyrrolidinyl group, which enhances its biochemical activity and specificity, compared to other sulfonyl-bearing analogs.
That's a deep dive into this compound! Ever thought about where this compound might lead you next in your research or applications?
特性
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-11-13(2)19(17-12)16(20)14-5-7-15(8-6-14)23(21,22)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQCEKNRGEUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














